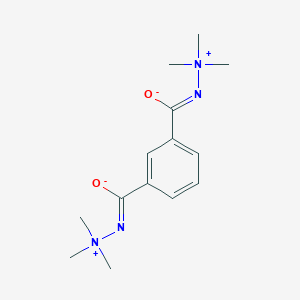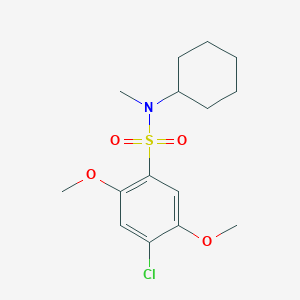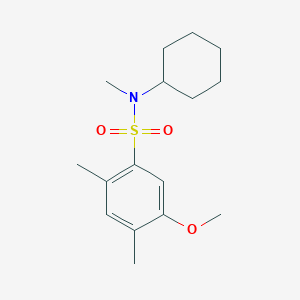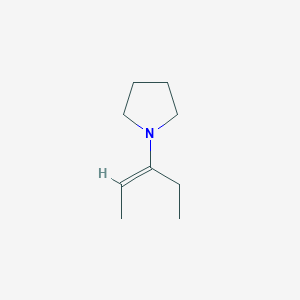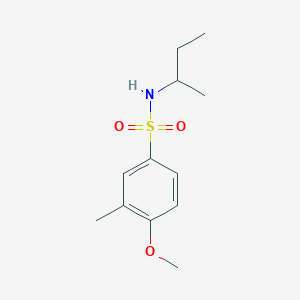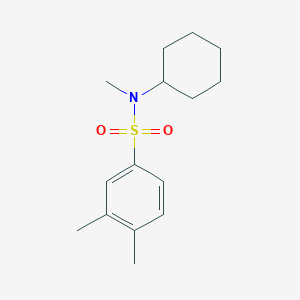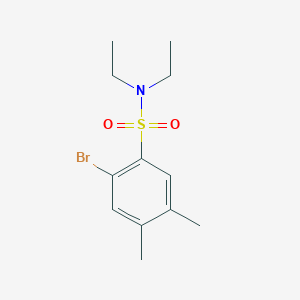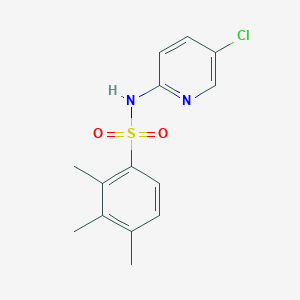
N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide, also known as TCS 359, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamide drugs and has been found to exhibit various biochemical and physiological effects.
作用机制
The exact mechanism of action of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 is not fully understood. However, it has been suggested that this compound 359 may act by inhibiting the activity of enzymes such as carbonic anhydrase and cyclooxygenase. These enzymes are involved in various physiological processes such as acid-base balance and inflammation.
Biochemical and Physiological Effects:
This compound 359 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound 359 has been found to increase the levels of antioxidants such as glutathione, which helps protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 in lab experiments is its ability to exhibit multiple properties such as anticonvulsant and anti-inflammatory effects. This allows researchers to study the compound's potential for treating various neurological disorders. However, a limitation of using this compound 359 is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of this compound 359.
未来方向
There are several future directions for the research of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359. One potential direction is to study its potential for treating other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to determine the optimal dosage and potential side effects of this compound 359. Finally, the development of derivatives of this compound 359 may lead to the discovery of more potent and selective therapeutic agents.
合成方法
The synthesis of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound 359 as a white solid.
科学研究应用
N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 has been the subject of scientific research due to its potential as a therapeutic agent. It has been found to exhibit anticonvulsant, anti-inflammatory, and neuroprotective properties. These properties make this compound 359 a promising candidate for the treatment of various neurological disorders such as epilepsy and Alzheimer's disease.
属性
分子式 |
C14H15ClN2O2S |
|---|---|
分子量 |
310.8 g/mol |
IUPAC 名称 |
N-(5-chloropyridin-2-yl)-2,3,4-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H15ClN2O2S/c1-9-4-6-13(11(3)10(9)2)20(18,19)17-14-7-5-12(15)8-16-14/h4-8H,1-3H3,(H,16,17) |
InChI 键 |
OJESLDTUBDTAQU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C)C |
规范 SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




